molecular formula C13H12N4O2S2 B1438852 2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1092329-04-8

2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B1438852
M. Wt: 320.4 g/mol
InChI Key: GBUDXKKPNFICCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a chemical compound with the molecular formula C13H12N4O2S2 and a molecular weight of 320.39 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds involves the use of hydrazine hydrate and a corresponding compound suspended in ethanol. The mixture is refluxed for 4 hours, cooled, and the precipitate is filtered off and crystallized from a mixture of ethanol-DMF (1:1) .


Molecular Structure Analysis

The molecular structure of this compound includes morpholinyl and thienyl groups attached to a thiazolo[4,5-d]pyridazin-4(5H)-one core .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 320.39 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available literature .

Scientific Research Applications

Morpholine Derivatives

Morpholine derivatives exhibit a broad spectrum of pharmacological activities due to their presence in various organic compounds developed for diverse pharmacological actions. These derivatives are crucial in designing novel molecules with potential therapeutic applications, particularly in addressing various health conditions through chemical modifications to enhance their pharmacophoric activities (M. Asif & M. Imran, 2019).

Thiophene Derivatives

Thiophene derivatives, recognized for their wide-ranging therapeutic properties, are subject to structure-activity relationship studies. These compounds, when modified, can lead to the development of molecules with enhanced pharmacological profiles. The versatility of thiophene as a core structure allows for the generation of compounds with varied therapeutic attributes, although a consistent activity pattern across derivatives is hard to establish (G. Drehsen & J. Engel, 1983).

Pyridazine Derivatives

Pyridazine and its phosphorylated derivatives are noted for their chemical and biological properties, including a wide range of activities such as insectoacaricidal, anti-blastic, and antihypertensive effects. These derivatives serve as a foundation for synthesizing novel compounds with significant pharmacological activities, highlighting the potential of pyridazine as a core structure in drug development (E. Abdurakhmanova et al., 2018).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the available literature .

properties

IUPAC Name

2-morpholin-4-yl-7-thiophen-2-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c18-12-10-11(9(15-16-12)8-2-1-7-20-8)21-13(14-10)17-3-5-19-6-4-17/h1-2,7H,3-6H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUDXKKPNFICCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NNC3=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

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